molecular formula C16H18N2O3 B3885945 N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea

N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea

Cat. No.: B3885945
M. Wt: 286.33 g/mol
InChI Key: FCTZKEAUEYXBAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea, also known as DMPU, is a widely used reagent in organic chemistry. It is a colorless, odorless, and stable compound that has been used in various organic synthesis reactions. DMPU is a versatile reagent that can be used as a solvent, catalyst, and activator in many chemical reactions.

Mechanism of Action

N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea acts as a hydrogen bond acceptor and a Lewis base. It forms a complex with the substrate and activates it for the reaction. This compound also stabilizes the intermediate and facilitates the reaction. The mechanism of action of this compound in different chemical reactions may vary depending on the reaction conditions and the nature of the substrate.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic. This compound has been used as a solvent in the synthesis of drugs and pharmaceuticals, indicating that it is safe for use in such applications.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea has several advantages in lab experiments, including its ability to improve the efficiency of chemical reactions, reduce reaction time, and increase the yield of the product. It is also stable and non-toxic, making it safe for use in lab experiments. However, this compound may not be suitable for all chemical reactions and may not be compatible with all substrates. It may also be expensive compared to other reagents.

Future Directions

There are several future directions for the research on N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea. One potential area of research is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of research is the application of this compound in the synthesis of new drugs and pharmaceuticals. This compound may also be used in the development of new catalysts and activators for chemical reactions. Further studies are needed to explore the biochemical and physiological effects of this compound and its potential applications in various fields of chemistry.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)urea has been widely used in organic synthesis reactions, including the synthesis of peptides, heterocycles, and natural products. It has also been used as a solvent in various chemical reactions. This compound has been shown to improve the efficiency of many chemical reactions and reduce the reaction time. It has also been used in the synthesis of drugs and pharmaceuticals.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-6-4-5-7-13(11)17-16(19)18-14-9-8-12(20-2)10-15(14)21-3/h4-10H,1-3H3,(H2,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTZKEAUEYXBAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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